molecular formula C9H18OS2 B14176021 (3S,4S)-1-(Methanesulfinyl)-3,4-dimethyl-1-(methylsulfanyl)cyclopentane CAS No. 921210-48-2

(3S,4S)-1-(Methanesulfinyl)-3,4-dimethyl-1-(methylsulfanyl)cyclopentane

Cat. No.: B14176021
CAS No.: 921210-48-2
M. Wt: 206.4 g/mol
InChI Key: ZJHSCENKGUGQTI-KNTUYYKSSA-N
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Description

(3S,4S)-1-(Methanesulfinyl)-3,4-dimethyl-1-(methylsulfanyl)cyclopentane is an organic compound characterized by its unique cyclopentane ring structure with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-(Methanesulfinyl)-3,4-dimethyl-1-(methylsulfanyl)cyclopentane typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable linear precursor, followed by the introduction of the methanesulfinyl and methylsulfanyl groups. The reaction conditions often require the use of strong bases or acids, as well as specific temperature and pressure conditions to ensure the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-(Methanesulfinyl)-3,4-dimethyl-1-(methylsulfanyl)cyclopentane can undergo various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be further oxidized to a sulfone.

    Reduction: The methanesulfinyl group can be reduced to a sulfide.

    Substitution: The methylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: The major product is the corresponding sulfone.

    Reduction: The major product is the corresponding sulfide.

    Substitution: The major products depend on the substituent introduced.

Scientific Research Applications

(3S,4S)-1-(Methanesulfinyl)-3,4-dimethyl-1-(methylsulfanyl)cyclopentane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3S,4S)-1-(Methanesulfinyl)-3,4-dimethyl-1-(methylsulfanyl)cyclopentane involves its interaction with specific molecular targets. The methanesulfinyl and methylsulfanyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-1-(Methanesulfinyl)-3,4-dimethylcyclopentane: Lacks the methylsulfanyl group.

    (3S,4S)-1-(Methylsulfanyl)-3,4-dimethylcyclopentane: Lacks the methanesulfinyl group.

    (3S,4S)-1-(Methanesulfinyl)-3,4-dimethyl-1-(ethylsulfanyl)cyclopentane: Contains an ethylsulfanyl group instead of a methylsulfanyl group.

Uniqueness

(3S,4S)-1-(Methanesulfinyl)-3,4-dimethyl-1-(methylsulfanyl)cyclopentane is unique due to the presence of both methanesulfinyl and methylsulfanyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

921210-48-2

Molecular Formula

C9H18OS2

Molecular Weight

206.4 g/mol

IUPAC Name

(3S,4S)-3,4-dimethyl-1-methylsulfanyl-1-methylsulfinylcyclopentane

InChI

InChI=1S/C9H18OS2/c1-7-5-9(11-3,12(4)10)6-8(7)2/h7-8H,5-6H2,1-4H3/t7-,8-,12?/m0/s1

InChI Key

ZJHSCENKGUGQTI-KNTUYYKSSA-N

Isomeric SMILES

C[C@H]1CC(C[C@@H]1C)(SC)S(=O)C

Canonical SMILES

CC1CC(CC1C)(SC)S(=O)C

Origin of Product

United States

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